molecular formula C7H12O5 B1425310 2-Methoxypropandioic acid ethyl methyl ester CAS No. 56752-40-0

2-Methoxypropandioic acid ethyl methyl ester

Cat. No. B1425310
CAS RN: 56752-40-0
M. Wt: 176.17 g/mol
InChI Key: HFDVKYCCJYDRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxypropandioic acid ethyl methyl ester” is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 . It is derived from Methyl Methoxyacetate, which is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular structure of “2-Methoxypropandioic acid ethyl methyl ester” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids. Esters can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .


Physical And Chemical Properties Analysis

The boiling point of “2-Methoxypropandioic acid ethyl methyl ester” is predicted to be 223.4±20.0 °C and its density is predicted to be 1.116±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol .

Scientific Research Applications

  • Fatty Acid Methyl Ester (FAME) in Enhanced Oil Recovery (EOR)

    • Field : Petroleum Engineering
    • Application : FAMEs, derived from biomass sources, are used to lower the minimum miscibility pressure (MMP) in CO2-crude oil systems, thereby enhancing CO2-EOR performance .
    • Method : The study involved two types of biomass-derived FAME, sourced from Rubber Seed Oil and Palm Kernel Oil, and two types of crude oil, Tapis and Dulang, tested using the slim tube method at 90 °C and pressures up to 4500 psi .
    • Results : The addition of 5% vol. FAME to Tapis crude oil demonstrated promise, with Methyl Laurate reducing the MMP by 17.12% and Methyl Oleate by 3.34%. Increasing the concentration of Methyl Laurate to 10% vol. resulted in a substantial 21% MMP reduction .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Synthesis
    • Application : Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Esters in Nature and Commercial Uses

    • Field : Biochemistry and Commercial Industries
    • Application : Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Ester Hydrolysis

    • Field : Organic Chemistry
    • Application : Esters can undergo hydrolysis under acidic or basic conditions to form carboxylic acids .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Ester Reduction

    • Field : Organic Chemistry
    • Application : Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Ester Reaction with Grignard Reagent

    • Field : Organic Chemistry
    • Application : Esters can react with a Grignard reagent to form tertiary alcohols .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Esters in Nature and Commercial Uses

    • Field : Biochemistry and Commercial Industries
    • Application : Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters also have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Ester Hydrolysis

    • Field : Organic Chemistry
    • Application : Esters can undergo hydrolysis under acidic or basic conditions to form carboxylic acids .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Ester Reduction

    • Field : Organic Chemistry
    • Application : Esters can be reduced to form alcohols or aldehydes depending on the reducing agent .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Ester Reaction with Grignard Reagent

    • Field : Organic Chemistry
    • Application : Esters can react with a Grignard reagent to form tertiary alcohols .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Acetoacetic Ester Synthesis

    • Field : Organic Chemistry
    • Application : Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of Diphenylamine-Terephthaldehyde Resins

    • Field : Polymer Chemistry
    • Application : 1-Ethyl 3-Methyl 2-Methoxymalonate, which is derived from Methyl Methoxyacetate, is a reagent used in the synthesis of diphenylamine-terepthaldehyde resins .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may be toxic if inhaled. It may cause drowsiness or dizziness. It is suspected of causing cancer and of damaging fertility or the unborn child. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

1-O-ethyl 3-O-methyl 2-methoxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVKYCCJYDRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722258
Record name Ethyl methyl methoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropandioic acid ethyl methyl ester

CAS RN

56752-40-0
Record name Ethyl methyl methoxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypropandioic acid ethyl methyl ester
Reactant of Route 2
Reactant of Route 2
2-Methoxypropandioic acid ethyl methyl ester
Reactant of Route 3
Reactant of Route 3
2-Methoxypropandioic acid ethyl methyl ester
Reactant of Route 4
Reactant of Route 4
2-Methoxypropandioic acid ethyl methyl ester
Reactant of Route 5
Reactant of Route 5
2-Methoxypropandioic acid ethyl methyl ester
Reactant of Route 6
Reactant of Route 6
2-Methoxypropandioic acid ethyl methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.